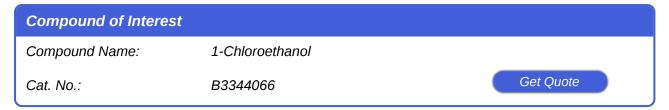


Spectroscopic Profile of 1-Chloroethanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-chloroethanol**, a halogenated alcohol of interest in various chemical and pharmaceutical applications. This document presents key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with detailed experimental protocols, to facilitate its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For **1-chloroethanol** (CH₃CHClOH), both ¹H and ¹³C NMR provide critical information about its atomic connectivity and chemical environment.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) spectroscopy of **1-chloroethanol** reveals two distinct signals corresponding to the methyl (CH₃) and methine (CH) protons, in addition to the hydroxyl (OH) proton. The chemical shifts are influenced by the electronegativity of the adjacent chlorine and oxygen atoms.

Table 1: ¹H NMR Spectroscopic Data for **1-Chloroethanol**



Proton Environment	Estimated Chemical Shift (δ, ppm)	Expected Multiplicity	
CH₃	~1.3 - 1.8	Doublet	
CH(OH)CI	~4.5 - 5.0	Quartet	
ОН	Variable (broad)	Singlet	

Note: Actual chemical shifts can be influenced by the solvent, concentration, and temperature.

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of **1-chloroethanol**. Two distinct signals are expected, one for the methyl carbon and another for the carbon atom bonded to both the hydroxyl and chlorine groups.

Table 2: 13C NMR Spectroscopic Data for 1-Chloroethanol

Carbon Environment	Estimated Chemical Shift (δ, ppm)	
СНз	~25	
CH(OH)CI	~70	

Note: These are estimated values based on the analysis of similar chemical structures.

Experimental Protocol for NMR Spectroscopy

The following provides a general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of **1-chloroethanol**.

Instrumentation:

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:



- Dissolve approximately 5-10 mg of **1-chloroethanol** in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.
- Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical):

- Pulse Program: Proton-decoupled single-pulse experiment.
- Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-100 ppm.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase and baseline correct the resulting spectrum.
- Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).



Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1-chloroethanol** is characterized by absorptions corresponding to the O-H, C-H, C-O, and C-Cl bonds.

IR Spectroscopic Data

Table 3: Key IR Absorption Frequencies for 1-Chloroethanol

Functional Group	Vibrational Mode	Estimated Absorption Range (cm ⁻¹)	Intensity
О-Н	Stretching (Hydrogen- bonded)	3500 - 3200	Strong, Broad
С-Н	Stretching	3000 - 2850	Medium to Strong
C-O	Stretching	1100 - 1000	Strong
C-CI	Stretching	800 - 600	Strong

Experimental Protocol for IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining the IR spectrum of a liquid sample like **1-chloroethanol**.

Instrumentation:

 A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation and Measurement:

 Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.



- Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Place a small drop of 1-chloroethanol directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signalto-noise ratio.
- After measurement, clean the ATR crystal thoroughly.

Data Processing:

- The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
- Peak positions are typically reported in wavenumbers (cm⁻¹).

Spectroscopic Data Interpretation and Structural Confirmation

The combined analysis of NMR and IR data provides a robust method for the structural confirmation of **1-chloroethanol**. The logical workflow for this process is illustrated in the diagram below.

Caption: Logical workflow for the structural elucidation of **1-chloroethanol** using NMR and IR spectroscopy.

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